molecular formula C12H19N B13584883 2,2-Dimethyl-3-(o-tolyl)propan-1-amine

2,2-Dimethyl-3-(o-tolyl)propan-1-amine

Cat. No.: B13584883
M. Wt: 177.29 g/mol
InChI Key: LTXFZUBOFVNGJS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(o-tolyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of propan-1-amine, where the amine group is attached to a propyl chain substituted with two methyl groups and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(o-tolyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a catalyst such as tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(o-tolyl)propan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives of the aromatic ring.

Scientific Research Applications

2,2-Dimethyl-3-(o-tolyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(o-tolyl)propan-1-amine is unique due to its specific substitution pattern, which imparts

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFZUBOFVNGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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